3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid
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Overview
Description
BI-1136 is a potent and selective orally bioavailable degrader of the B-cell lymphoma 6 protein (BCL6). BCL6 is a transcriptional repressor that plays a crucial role in the differentiation of B-cells in germinal centers. Errors in this process can lead to the development of diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin lymphoma .
Preparation Methods
The synthetic routes and reaction conditions for BI-1136 are proprietary and not publicly disclosed. it is known that the compound is designed to be orally bioavailable and suitable for in vivo testing in rodents .
Chemical Reactions Analysis
BI-1136 undergoes several types of chemical reactions, primarily focusing on its interaction with the BTB/POZ domain of BCL6. The compound potently inhibits the interaction of this domain with several co-repressors in vitro, with an IC50 value of less than or equal to 50 nM . In a cellular context, BI-1136 inhibits the BCL6::co-repressor complex formation with an IC50 of 210 nM . The major product formed from these reactions is the degradation of the BCL6 protein .
Scientific Research Applications
BI-1136 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool compound for studying the degradation of BCL6. In biology and medicine, BI-1136 is used to investigate the role of BCL6 in the development of DLBCL and other BCL6-expressing cancers, such as non-small cell lung cancer, Burkitt lymphoma, and breast cancer . The compound has shown efficacy in degrading BCL6 in mouse and human DLBCL cell lines, as well as in other BCL6-expressing cells .
Mechanism of Action
BI-1136 acts as a BCL6-specific protein degrader. It potently inhibits the interaction of the BTB/POZ domain of BCL6 with several co-repressors, leading to the degradation of the BCL6 protein . This degradation results in the induction of expression of BCL6-repressed genes, which can inhibit the proliferation of BCL6-expressing cancer cells .
Comparison with Similar Compounds
BI-1136 is unique in its high potency and selectivity as an orally bioavailable BCL6 degrader. Similar compounds include BI-3802, which also targets BCL6 but is not suitable for in vivo testing in animals . BI-1135 is another related compound, serving as a negative control with a differentiated pharmacological profile .
Properties
Molecular Formula |
C22H19Cl2N3O4 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
3-[4-[7-(1,3-benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid |
InChI |
InChI=1S/C22H19Cl2N3O4/c23-15-7-12(2-6-21(28)29)1-4-14(15)17-9-18(27-22(26-17)16(24)10-25-27)13-3-5-19-20(8-13)31-11-30-19/h1,3-5,7-8,10,17-18,26H,2,6,9,11H2,(H,28,29) |
InChI Key |
INUWEFVAKFBVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C3=CC4=C(C=C3)OCO4)Cl)C5=C(C=C(C=C5)CCC(=O)O)Cl |
Origin of Product |
United States |
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